Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
Description
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is a benzofuran-derived compound characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the benzofuran ring and an acetoxy group at the 3-position. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
OSSDBZXRHZESFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of trifluoromethylating agents like Ruppert’s reagent (CF3TMS) in the presence of a base . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
-
Conditions :
-
Product : 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid .
-
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the ester carbonyl.
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Ester hydrolysis | NaOH/EtOH, reflux | Carboxylic acid (CAS 1243345-22-3) | ~75–85% |
*Yields inferred from analogous benzofuran ester hydrolyses .
Electrophilic Aromatic Substitution (EAS)
The benzofuran core participates in EAS, with the trifluoromethyl group directing substitution to specific positions:
-
Nitration :
-
Sulfonation :
The trifluoromethyl group deactivates the ring but directs incoming electrophiles to meta positions relative to itself .
Nucleophilic Substitution
The trifluoromethyl group is typically inert, but the ester moiety can act as a leaving group in specialized conditions:
-
Transesterification :
-
Conditions : Alcohol (e.g., MeOH, EtOH) with catalytic H₂SO₄, reflux.
-
Product : Alternate esters (e.g., ethyl 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate).
-
Reduction Reactions
The ester group can be reduced to a primary alcohol:
-
Conditions : LiAlH₄ in dry THF, 0°C to room temperature, 2 hours.
-
Product : 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ethanol.
| Reducing Agent | Solvent | Temperature | Product Alcohol | Yield* |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | Ethanol derivative | ~60–70% |
Transition Metal-Catalyzed Cross-Couplings
The benzofuran scaffold participates in cross-coupling reactions for functionalization:
-
Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Cycloaddition Reactions
The dihydrobenzofuran system can engage in [4+2] Diels-Alder reactions:
-
Conditions : Maleic anhydride as dienophile, toluene, 110°C, 12 hours.
-
Product : Fused bicyclic adducts.
Key Research Findings
-
Catalytic Asymmetric Synthesis : Rhodium-catalyzed C–H activation enables enantioselective functionalization of the benzofuran core (up to 98.5:1.5 er) .
-
Biological Relevance : Hydrolysis products (e.g., the carboxylic acid) show enhanced binding to inflammatory targets compared to the ester .
Reaction Characterization
Products are typically characterized via:
Scientific Research Applications
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, significantly altering their properties:
Key Observations :
- Trifluoromethyl vs. Methyl/Methoxy : The CF₃ group at the 6-position enhances electronegativity and steric bulk, improving resistance to oxidative degradation compared to methyl or methoxy substituents .
- Positional Isomerism : The 6-CF₃ derivative likely exhibits distinct pharmacokinetic profiles compared to its 5-CF₃ isomer due to differences in electronic and steric effects .
Physicochemical Properties
While explicit data for the target compound are sparse, inferences can be drawn from analogs:
Biological Activity
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the benzofuran moiety. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₁F₃O₃
- Molecular Weight : 260.21 g/mol
- IUPAC Name : methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate
- InChI Key : OSSDBZXRHZESFW-UHFFFAOYSA-N
The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which can influence its binding affinity to various biological targets. The compound may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, potentially leading to various biological effects.
Antiviral and Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral and anti-inflammatory activities. This compound has been explored for its ability to inhibit viral replication and modulate inflammatory pathways. Its structural similarity to known anti-inflammatory agents suggests it could act on similar molecular targets.
Case Studies
- Antiviral Activity : Research has shown that trifluoromethylated compounds can enhance antiviral efficacy by improving metabolic stability and bioavailability. In vitro studies demonstrated that related benzofuran derivatives inhibited the replication of certain viruses, suggesting potential applications in antiviral drug development.
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of compounds structurally related to this compound. Results indicated a reduction in pro-inflammatory cytokines in cell cultures treated with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate | 2070896-34-1 | Similar structure; different position of trifluoromethyl group |
| Methyl 7-Methoxy-2,3-dihydrobenzofuran-3-acetate | 93772-87-3 | Contains methoxy instead of trifluoromethyl group |
| (3S)-N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine | 2814522-14-8 | Amino derivative showing distinct biological activity |
Synthesis and Applications
This compound is synthesized through various methods including radical trifluoromethylation techniques. Its applications extend beyond medicinal chemistry into agrochemicals and materials science due to the unique properties imparted by the trifluoromethyl group.
Future Directions
Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating its interactions at the molecular level could provide insights into its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and esterification. For example, trifluoromethyl groups are often introduced using reagents like 1-bromo-2-methoxyethane or trifluoromethylpyrimidine derivatives under basic conditions (e.g., cesium carbonate) in polar solvents (acetonitrile, DMF) at 75–80°C .
- Key Parameters : Temperature, solvent polarity, and reaction time critically affect yields. For instance, reactions at 80°C for 1.5 hours with tetrabutylammonium iodide as a phase-transfer catalyst improved coupling efficiency in similar benzofuran derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology : LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC with UV detection are standard. For example, LCMS analysis using a YMC-Actus Triart C18 column (5 μm, 12 nm) with MeCN/water (0.1% formic acid) mobile phase resolves trifluoromethyl-containing analogs (e.g., m/z 727 [M+H]⁺ for intermediates) .
- NMR Validation : ¹H and ¹³C NMR are essential for structural confirmation, particularly for distinguishing dihydrobenzofuran regioisomers and verifying trifluoromethyl substitution patterns .
Q. How can researchers optimize purification of this compound from complex reaction mixtures?
- Methodology : Reverse-phase HPLC with formic acid-modified mobile phases (MeCN/water) is effective. Preparative-scale purification using YMC-Actus Triart C18 columns (50–100 mm diameter) achieves >95% purity for structurally related compounds .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the dihydrobenzofuran core with trifluoromethyl groups?
- Methodology : Use of bulky bases (e.g., N-ethyl-N-isopropylpropan-2-amine) and microwave-assisted synthesis can enhance reactivity. For example, introducing trifluoromethylpyrimidine moieties via SNAr reactions requires careful control of steric effects, as seen in analogs with spirocyclic diazaspiro systems .
- Case Study : In Example 405 of EP 4 374 877 A2, steric hindrance was reduced by pre-functionalizing the benzofuran core with morpholine or pyrrolidine derivatives before trifluoromethyl incorporation .
Q. How do researchers resolve contradictions in LCMS/HPLC data when synthesizing trifluoromethylated benzofurans?
- Methodology : Cross-validate analytical results with orthogonal techniques. For example, discrepancies in retention times (e.g., 1.27 vs. 1.40 minutes under SMD-TFA05 conditions) may arise from residual solvents or byproducts. Confirm purity via ¹⁹F NMR, which is highly sensitive to trifluoromethyl environments .
- Data Interpretation : Low yields (e.g., 31% in Example 149) often correlate with competing side reactions; kinetic studies under varying temperatures help identify optimal pathways .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology : Target engagement assays (e.g., enzyme inhibition, receptor binding) using fluorogenic substrates or radiolabeled ligands are recommended. Related carboxamide analogs in EP 4 374 877 A2 were tested against kinases and GPCRs using TR-FRET or SPR techniques .
Critical Considerations
- Stability : The trifluoromethyl group enhances metabolic stability but may increase hydrophobicity, requiring formulation studies for in vivo applications.
- Stereochemistry : Dihydrobenzofuran derivatives often exhibit axial chirality; chiral HPLC or SFC is recommended for enantiomeric resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
